Cas no 894056-95-2 (3-3-(benzylsulfanyl)-1,2,4triazolo4,3-bpyridazin-6-ylpyridine)

3-3-(benzylsulfanyl)-1,2,4triazolo4,3-bpyridazin-6-ylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-3-(benzylsulfanyl)-1,2,4triazolo4,3-bpyridazin-6-ylpyridine
- 3-benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine, 3-[(phenylmethyl)thio]-6-(3-pyridinyl)-
- F2507-0318
- 894056-95-2
- AKOS024654272
- 3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine
- 3-(benzylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
-
- インチ: 1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-17-20-19-16-9-8-15(21-22(16)17)14-7-4-10-18-11-14/h1-11H,12H2
- InChIKey: FMBOQVCIVVQZMY-UHFFFAOYSA-N
- SMILES: C12=NN=C(SCC3=CC=CC=C3)N1N=C(C1=CC=CN=C1)C=C2
計算された属性
- 精确分子量: 319.08916661g/mol
- 同位素质量: 319.08916661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 376
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3Ų
- XLogP3: 2.7
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 2.17±0.12(Predicted)
3-3-(benzylsulfanyl)-1,2,4triazolo4,3-bpyridazin-6-ylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2507-0318-10mg |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-15mg |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-1mg |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-2mg |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-5μmol |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-10μmol |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-2μmol |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-3mg |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-4mg |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2507-0318-5mg |
3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine |
894056-95-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
3-3-(benzylsulfanyl)-1,2,4triazolo4,3-bpyridazin-6-ylpyridine 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-3-(benzylsulfanyl)-1,2,4triazolo4,3-bpyridazin-6-ylpyridineに関する追加情報
3-3-(benzylsulfanyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylpyridine: A Comprehensive Overview
The compound 3-3-(benzylsulfanyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylpyridine (CAS NO: 894056-95-2) is a highly specialized chemical entity that has garnered significant attention in the field of biopharmaceuticals and medicinal chemistry. This compound belongs to the class of heterocyclic compounds, characterized by its unique fusion of a triazole ring with a pyridazine moiety, along with a benzylsulfanyl substituent. Its complex structure renders it a potential candidate for various applications in drug discovery and development.
Recent studies have highlighted the importance of heterocyclic compounds in the design of bioactive molecules. The triazole ring, in particular, is known for its ability to enhance bioavailability and metabolic stability, which are crucial factors in drug development. The presence of the benzylsulfanyl group adds another layer of complexity to this compound, as it introduces a sulfur atom that can potentially participate in hydrogen bonding or π-stacking interactions, both of which are beneficial for drug-target binding.
The pyridazine ring in the structure contributes to the overall planarity and electron deficiency of the molecule, which can facilitate electrophilic aromatic substitution reactions. This property makes the compound a valuable template for further chemical modifications aimed at optimizing its pharmacokinetic properties. Additionally, the triazolo[4,3-b]pyridazine core has been reported in several scientific studies to exhibit antitumor activity, making it a promising scaffold for anticancer drug development.
Recent advancements in drug delivery systems have further emphasized the need for compounds with enhanced solubility and cellular uptake. The benzylsulfanyl group in this compound not only adds to its structural diversity but also plays a pivotal role in modulating its pharmacokinetic profile. This makes 3-3-(benzylsulfanyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylpyridine a compelling candidate for exploring its potential as a pro-drug or a drug delivery vehicle.
Moreover, the compound's heterocyclic framework provides multiple sites for further functionalization. For instance, the triazolo[4,3-b]pyridazine core can be substituted with various groups such as carboxylic acids, amides, or alkoxy groups, each of which can influence its receptor binding affinity and selectivity. These modifications are critical in fine-tuning the compound's pharmacological properties to achieve desired therapeutic effects.
Recent research has also explored the role of sulfur-containing substituents in enhancing the bioavailability of drug candidates. The benzylsulfanyl group in this compound serves as a versatile functional unit that can participate in various biological interactions, including enzyme inhibition and receptor modulation. This makes it a valuable component in the design of enzymatic inhibitors and agonists/antagonists targeting specific pathways.
In conclusion, 3-3-(benzylsulfanyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylpyridine stands out as a multifaceted chemical entity with immense potential in the field of biopharmaceuticals. Its unique combination of structural features and functional groups positions it as a promising candidate for further exploration in drug discovery and development. As research in this domain continues to evolve, it is anticipated that this compound will contribute significantly to the advancement of medicinal chemistry and therapeutic agents.
894056-95-2 (3-3-(benzylsulfanyl)-1,2,4triazolo4,3-bpyridazin-6-ylpyridine) Related Products
- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)
- 1804628-77-0(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)
- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)
- 2138235-51-3(3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol)
- 88491-44-5(2-Bromo-4-hydroxyphenylacetic Acid)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)
- 956101-01-2(3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid)




